2,2-dichloroacetic acid
Overview
Description
2,2-dichloroacetic acid is a labeled compound where the carbon-13 isotope is incorporated into the molecular structure. This compound is a derivative of dichloroacetic acid, which is an analogue of acetic acid with two chlorine atoms replacing two hydrogen atoms in the methyl group. The incorporation of the carbon-13 isotope makes it particularly useful in various scientific research applications, especially in studies involving metabolic pathways and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-dichloroacetic acid can be synthesized through several methods. One common method involves the chlorination of acetic acid or chloroacetic acid. Another method includes the hydrolysis of pentachloroethane. Additionally, it can be prepared from trichloroacetic acid by electrolytic reduction or by the action of copper. The action of alkali cyanides on chloral hydrate is also a known method for its preparation .
Industrial Production Methods
In industrial settings, dichloroacetic acid-2-13C is typically produced by the chlorination of acetic acid or chloroacetic acid. The process involves the use of chlorine gas under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The reaction is carried out in the presence of a catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-dichloroacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: It can be reduced to form monochloroacetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, ammonia, and amines are commonly used in substitution reactions.
Major Products
Oxidation: Trichloroacetic acid.
Reduction: Monochloroacetic acid.
Substitution: Various substituted acetic acids depending on the nucleophile used.
Scientific Research Applications
2,2-dichloroacetic acid is widely used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research where it is used to study the inhibition of pyruvate dehydrogenase kinase.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications.
Mechanism of Action
2,2-dichloroacetic acid exerts its effects primarily through the inhibition of the enzyme pyruvate dehydrogenase kinase. This enzyme plays a crucial role in cellular energy production by regulating the activity of the pyruvate dehydrogenase complex. Inhibition of pyruvate dehydrogenase kinase leads to increased activity of the pyruvate dehydrogenase complex, resulting in enhanced conversion of pyruvate to acetyl-CoA and subsequent entry into the citric acid cycle. This mechanism is particularly relevant in cancer research, where dichloroacetic acid-2-13C is studied for its potential to alter cancer cell metabolism and induce apoptosis .
Comparison with Similar Compounds
2,2-dichloroacetic acid can be compared with other similar compounds such as:
Chloroacetic acid-2-13C: Contains only one chlorine atom and is less reactive compared to dichloroacetic acid-2-13C.
Trichloroacetic acid-2-13C: Contains three chlorine atoms and is more reactive and acidic compared to dichloroacetic acid-2-13C.
Bromoacetic acid-2-13C: Contains a bromine atom instead of chlorine, leading to different reactivity and properties.
Properties
IUPAC Name |
2,2-dichloroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHNDFMNIQAHM-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](C(=O)O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583847 | |
Record name | Dichloro(2-~13~C)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-78-0 | |
Record name | Dichloro(2-~13~C)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloroacetic acid-2-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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